molecular formula C11H14N2O B185276 4-(Pyrrolidin-1-ylcarbonyl)aniline CAS No. 56302-41-1

4-(Pyrrolidin-1-ylcarbonyl)aniline

Cat. No. B185276
CAS RN: 56302-41-1
M. Wt: 190.24 g/mol
InChI Key: WDNQOCWBZBGFHU-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-ylcarbonyl)aniline is a chemical compound with the molecular formula C11H14N2O . It has a molecular weight of 190.24 and is typically in solid form .


Molecular Structure Analysis

The InChI code for 4-(Pyrrolidin-1-ylcarbonyl)aniline is 1S/C11H14N2O/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8,12H2 . This indicates that the molecule consists of a pyrrolidine ring attached to an aniline group via a carbonyl group.


Physical And Chemical Properties Analysis

4-(Pyrrolidin-1-ylcarbonyl)aniline is a solid at room temperature . It has a molecular weight of 190.24 and its SMILES string is Nc1ccc(cc1)C(=O)N2CCCC2 .

Safety And Hazards

The safety data sheet for 4-(Pyrrolidin-1-ylcarbonyl)aniline suggests that it may cause eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental exposure, appropriate first aid measures should be taken .

Future Directions

The pyrrolidine ring, a key feature of 4-(Pyrrolidin-1-ylcarbonyl)aniline, is a versatile scaffold for the development of novel biologically active compounds . Future research could focus on exploring the potential applications of this compound in drug discovery, particularly considering the influence of steric factors on biological activity .

properties

IUPAC Name

(4-aminophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNQOCWBZBGFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342018
Record name 4-(pyrrolidin-1-ylcarbonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-ylcarbonyl)aniline

CAS RN

56302-41-1
Record name 4-(pyrrolidin-1-ylcarbonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyrrolidin-1-ylcarbonyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 1.28 g of 1-(4-nitrobenzoyl)pyrrolidine obtained in stage a) below in 50 mL of methanol are added, under argon, 4.26 g of ammonium formate and 9 mg of 10% palladium-on-charcoal. The reaction mixture is stirred at room temperature for 5 hours and then filtered through Celite and concentrated under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic phase is then washed with saturated sodium chloride solution, dried over magnesium sulphate, filtered and concentrated under reduced pressure to give 1.28 g of 4-(pyrrolidin-1-ylcarbonyl)aniline, the characteristics of which are as follows:
Quantity
1.28 g
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50 mL
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4.26 g
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9 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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